

A Technical Guide to the Thermophysical Properties of sec-Butylammonium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *sec-Butylammonium chloride*

Cat. No.: *B156818*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermophysical properties of **sec-butylammonium chloride** (also known as butan-2-aminium chloride). While extensive experimental data for this specific compound is not widely available in public literature, this document consolidates the existing information and presents generalized, state-of-the-art experimental protocols for the determination of key thermophysical properties, based on established methods for similar alkylammonium-based ionic liquids.

Core Properties of sec-Butylammonium Chloride

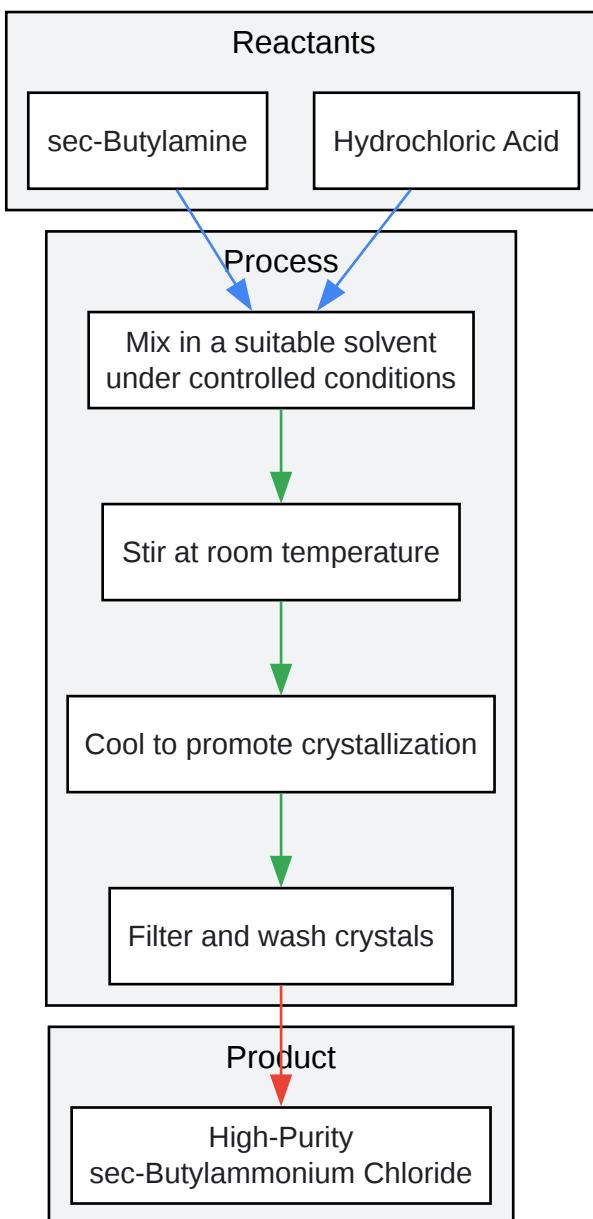
sec-Butylammonium chloride is a protic ionic liquid, a salt with a low melting point, formed from the neutralization of sec-butylamine with hydrochloric acid. Its potential applications in areas such as the formation of ionic liquids and semiclathrate hydrates drive the need for a thorough understanding of its physical characteristics.^[1]

General and Physicochemical Data

A summary of the fundamental properties of **sec-butylammonium chloride** is presented in Table 1.

Property	Value	Source
IUPAC Name	butan-2-aminium chloride	--INVALID-LINK--
Synonyms	2-aminobutane hydrochloride, sec-butylamine HCl	--INVALID-LINK--
CAS Number	10049-60-2	[2]
Molecular Formula	C ₄ H ₁₂ ClN	[3]
Molecular Weight	109.60 g/mol	[3]
Melting Point (T _{fus})	422.59 ± 0.20 K (149.44 ± 0.20 °C)	[4]

Thermophysical Data

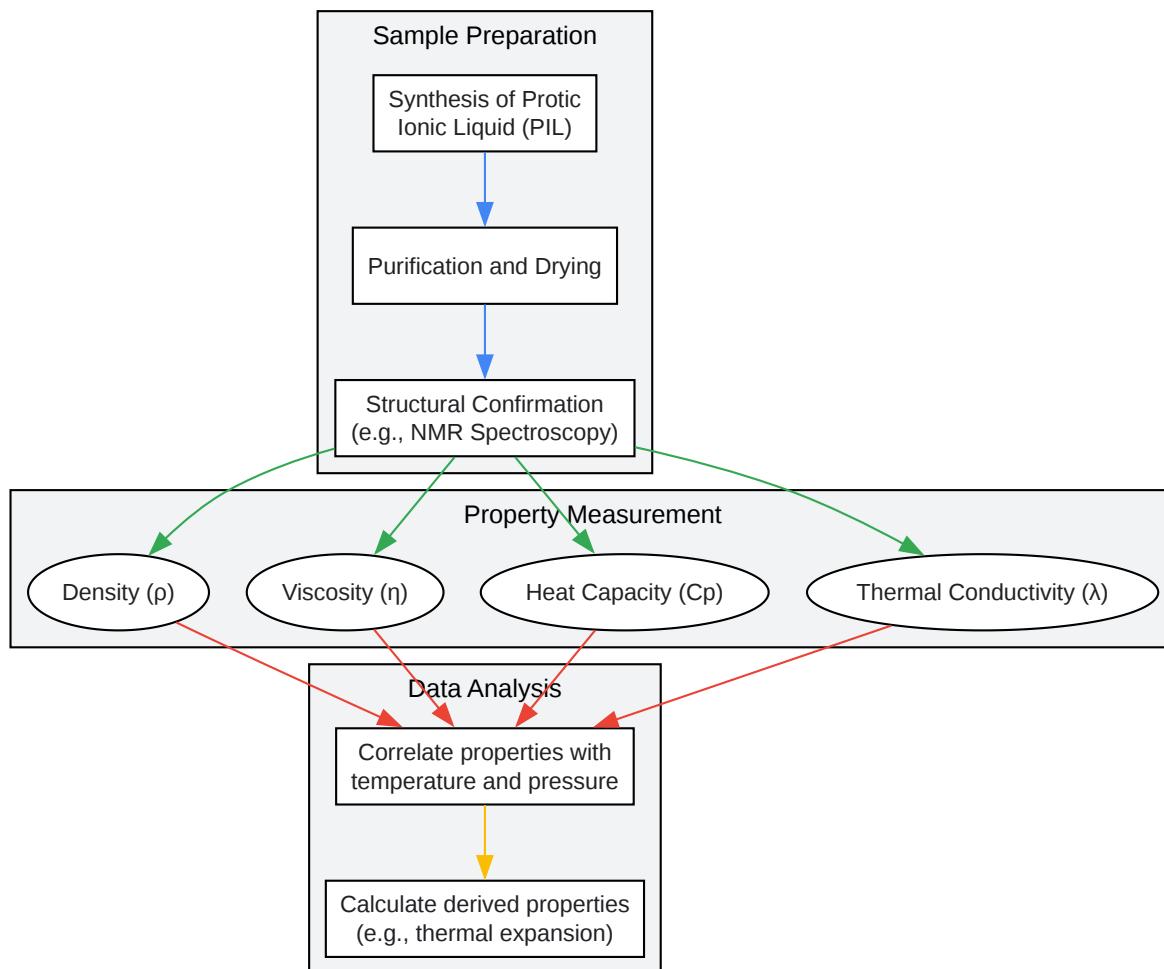

Comprehensive experimental data for properties such as density, viscosity, heat capacity, and thermal conductivity of pure **sec-butylammonium chloride** as a function of temperature are not readily available in the public domain. The National Institute of Standards and Technology (NIST) indicates that critically evaluated thermophysical and thermochemical data are available through the subscription-based "NIST / TRC Web Thermo Tables, professional edition".[\[2\]](#) For researchers requiring this specific data, accessing this resource is recommended.

While data for the pure compound is limited, studies on aqueous solutions of similar ammonium chlorides are available and provide insight into the behavior of these substances in solution.[\[5\]](#) [\[6\]](#)[\[7\]](#)

Synthesis and Experimental Workflows

Synthesis of sec-Butylammonium Chloride

The synthesis of **sec-butylammonium chloride** is a straightforward acid-base neutralization reaction. The general workflow is depicted below.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **sec-butylammonium chloride**.

Generalized Experimental Workflow for Thermophysical Property Characterization

The determination of thermophysical properties for ionic liquids follows a standardized workflow, ensuring accurate and reproducible data. This process involves synthesis and purification, followed by a series of precise measurements using calibrated instrumentation.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for thermophysical property measurement.

Experimental Protocols

The following protocols are generalized from established methods for the characterization of ammonium-based protic ionic liquids and are applicable for the analysis of **sec-butylammonium chloride**.^{[8][9][10][11][12]}

Density (ρ) Measurement

- Apparatus: A high-precision oscillating U-tube densimeter is typically used.
- Procedure:
 - Calibrate the instrument using dry air and deionized, degassed water at atmospheric pressure over the desired temperature range.
 - Inject the purified **sec-butylammonium chloride** sample into the measuring cell, ensuring no air bubbles are present.
 - Perform measurements at desired temperature intervals, allowing the system to stabilize at each setpoint. The density is calculated from the oscillation period of the U-tube.
- Derived Properties: The experimental density data can be used to calculate the thermal expansion coefficient (α_p).^[8]

Viscosity (η) Measurement

- Apparatus: A rotational viscometer or a falling-body viscometer is commonly employed.
- Procedure:
 - Calibrate the viscometer with standard viscosity fluids of known properties.
 - Place the sample in the temperature-controlled measuring chamber.
 - For a rotational viscometer, measure the torque required to rotate a spindle at a constant speed within the sample. For a falling-body viscometer, measure the time required for a body to fall through the sample under gravity.
 - Conduct measurements at various temperatures, ensuring thermal equilibrium at each point. Viscosity is observed to decrease exponentially with an increase in temperature for most ionic liquids.^[8]

Heat Capacity (C_p) Measurement

- Apparatus: A Differential Scanning Calorimeter (DSC) is the standard instrument for heat capacity measurements.[10][13]
- Procedure:
 - Perform a baseline measurement with two empty, hermetically sealed crucibles.
 - Place a precisely weighed sample (typically 5-15 mg) in one crucible and use the other as a reference.
 - Calibrate the instrument using a standard material with a known heat capacity, such as sapphire.
 - Heat the sample and reference crucibles at a controlled rate (e.g., 10 K/min) over the desired temperature range.
 - The heat capacity is determined from the difference in heat flow required to maintain the sample and reference at the same temperature.[14]

Thermal Conductivity (λ) Measurement

- Apparatus: The transient hot-wire or guarded parallel-plate methods are frequently used.
- Procedure (Transient Hot-Wire Method):
 - A thin platinum wire, acting as both a heating element and a temperature sensor, is submerged in the sample.
 - A short electrical pulse is applied to the wire, causing a transient increase in its temperature.
 - The thermal conductivity of the surrounding fluid is determined by analyzing the rate of temperature rise of the wire over time.
 - Measurements are performed at various temperatures after ensuring the sample has reached thermal equilibrium. Calibration is performed with a reference fluid of known thermal conductivity, such as toluene or water.[15]

This guide serves as a foundational resource for researchers working with **sec-butylammonium chloride**. While a complete public dataset of its thermophysical properties is currently lacking, the established methodologies for similar compounds provide a clear path forward for its comprehensive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy sec-Butylammonium chloride | 10049-60-2 [smolecule.com]
- 2. sec-butylammonium chloride [webbook.nist.gov]
- 3. sec-Butylammonium chloride | C4H12CIN | CID 24873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sec-butylammonium chloride (CAS 10049-60-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. smmp.unileoben.ac.at [smmp.unileoben.ac.at]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and the effect of temperature on different physicochemical properties of protic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Experimental Investigation on Thermophysical Properties of Ammonium-Based Protic Ionic Liquids and Their Potential Ability towards CO₂ Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. uvadoc.uva.es [uvadoc.uva.es]
- 15. rsc.org [rsc.org]

- To cite this document: BenchChem. [A Technical Guide to the Thermophysical Properties of sec-Butylammonium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b156818#thermophysical-properties-of-sec-butylammonium-chloride\]](https://www.benchchem.com/product/b156818#thermophysical-properties-of-sec-butylammonium-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com